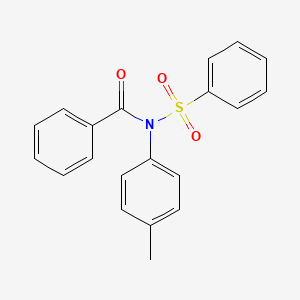

N-benzenesulfonyl-N-benzoyl-p-toluidine

説明

N-Benzenesulfonyl-N-benzoyl-p-toluidine is a bis-acylated derivative of p-toluidine, featuring both benzenesulfonyl and benzoyl substituents on the nitrogen atom. This compound is synthesized through sequential nucleophilic substitution reactions. A typical synthesis involves reacting p-toluidine with benzenesulfonyl chloride and benzoyl chloride under alkaline conditions (pH 8–10, maintained using Na₂CO₃), followed by purification via recrystallization in methanol . The dual substitution imparts unique steric and electronic properties, distinguishing it from mono-substituted analogs. Its crystal structure is likely influenced by the bulky substituents, affecting packing efficiency and intermolecular interactions.

特性

分子式 |

C20H17NO3S |

|---|---|

分子量 |

351.4 g/mol |

IUPAC名 |

N-(benzenesulfonyl)-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C20H17NO3S/c1-16-12-14-18(15-13-16)21(20(22)17-8-4-2-5-9-17)25(23,24)19-10-6-3-7-11-19/h2-15H,1H3 |

InChIキー |

VFDXGZZWRAGCES-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Functional Group Analysis

- Electron-Withdrawing Effects : The benzoyl and benzenesulfonyl groups in the target compound are electron-withdrawing, reducing the nucleophilicity of the nitrogen center compared to N-methyl-p-toluidine (electron-donating methyl group) . This difference impacts reactivity in further substitutions or catalytic processes.

- In contrast, N-benzyl analogs (e.g., N-Benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide) exhibit moderate steric effects due to flexible benzyl groups .

Crystallographic and Thermal Stability

- N-Benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide crystallizes in a monoclinic system with C—H···O hydrogen bonds, a feature less pronounced in the target compound due to the absence of benzyl groups .

- The melting point of N-benzenesulfonyl-N-benzoyl-p-toluidine is expected to exceed 200°C (inferred from related sulfonamide derivatives), whereas N-methyl-p-toluidine remains liquid at room temperature .

Research Implications and Gaps

- Medicinal Chemistry : The dual electron-withdrawing groups in N-benzenesulfonyl-N-benzoyl-p-toluidine may enhance binding affinity to hydrophobic enzyme pockets, warranting exploration in drug design.

- Material Science : Its crystallinity and thermal stability suggest utility in polymer additives or coatings, though experimental data are lacking in the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。